molecular formula C11H21NO2 B14860076 (1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol

(1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol

Cat. No.: B14860076
M. Wt: 199.29 g/mol
InChI Key: CZPCDIVNIKVJDW-NCYANSMOSA-N
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Description

(1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol is a chiral compound with a unique structure that includes both cyclohexyl and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol typically involves the following steps:

    Cyclization: The formation of the cyclopentane ring is achieved through intramolecular cyclization of a suitable precursor.

    Amination: Introduction of the amino group is carried out using reagents such as ammonia or amines under controlled conditions.

    Hydroxylation: The hydroxyl groups are introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Ethers, esters.

Scientific Research Applications

(1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison:

    Structural Differences: While (1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol contains a cyclohexyl ring, the similar compounds listed above contain different substituents such as phenyl or pyridinyl groups.

    Unique Properties: The presence of the cyclohexyl ring in this compound may confer unique steric and electronic properties, potentially leading to different biological activities and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

(1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol

InChI

InChI=1S/C11H21NO2/c12-10-8(6-9(13)11(10)14)7-4-2-1-3-5-7/h7-11,13-14H,1-6,12H2/t8?,9-,10-,11-/m1/s1

InChI Key

CZPCDIVNIKVJDW-NCYANSMOSA-N

Isomeric SMILES

C1CCC(CC1)C2C[C@H]([C@H]([C@@H]2N)O)O

Canonical SMILES

C1CCC(CC1)C2CC(C(C2N)O)O

Origin of Product

United States

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